

Application Notes and Protocols for Creating Thermosensitive Hydrogels Using Poloxamer 188

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Compound of Interest

Compound Name: Poloxamer 188

CAS No.: 53637-25-5

Cat. No.: B1601472

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Poloxamers are synthetic triblock copolymers composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. **Poloxamer 188** (P188), also known as Pluronic® F-68, is a widely used polymer in the pharmaceutical industry due to its excellent biocompatibility, low toxicity, and unique thermosensitive properties. In aqueous solutions above a certain concentration, **Poloxamer 188**, often in combination with other poloxamers like Poloxamer 407 (P407), exhibits reversible thermal gelation. These solutions are liquid at refrigerated temperatures and transform into a gel state at physiological temperatures. This in-situ gelling capability makes them ideal candidates for various drug delivery applications, including ophthalmic, injectable, and transdermal systems, as they can be easily administered as a liquid and then form a stable gel depot at the site of action, providing sustained drug release.

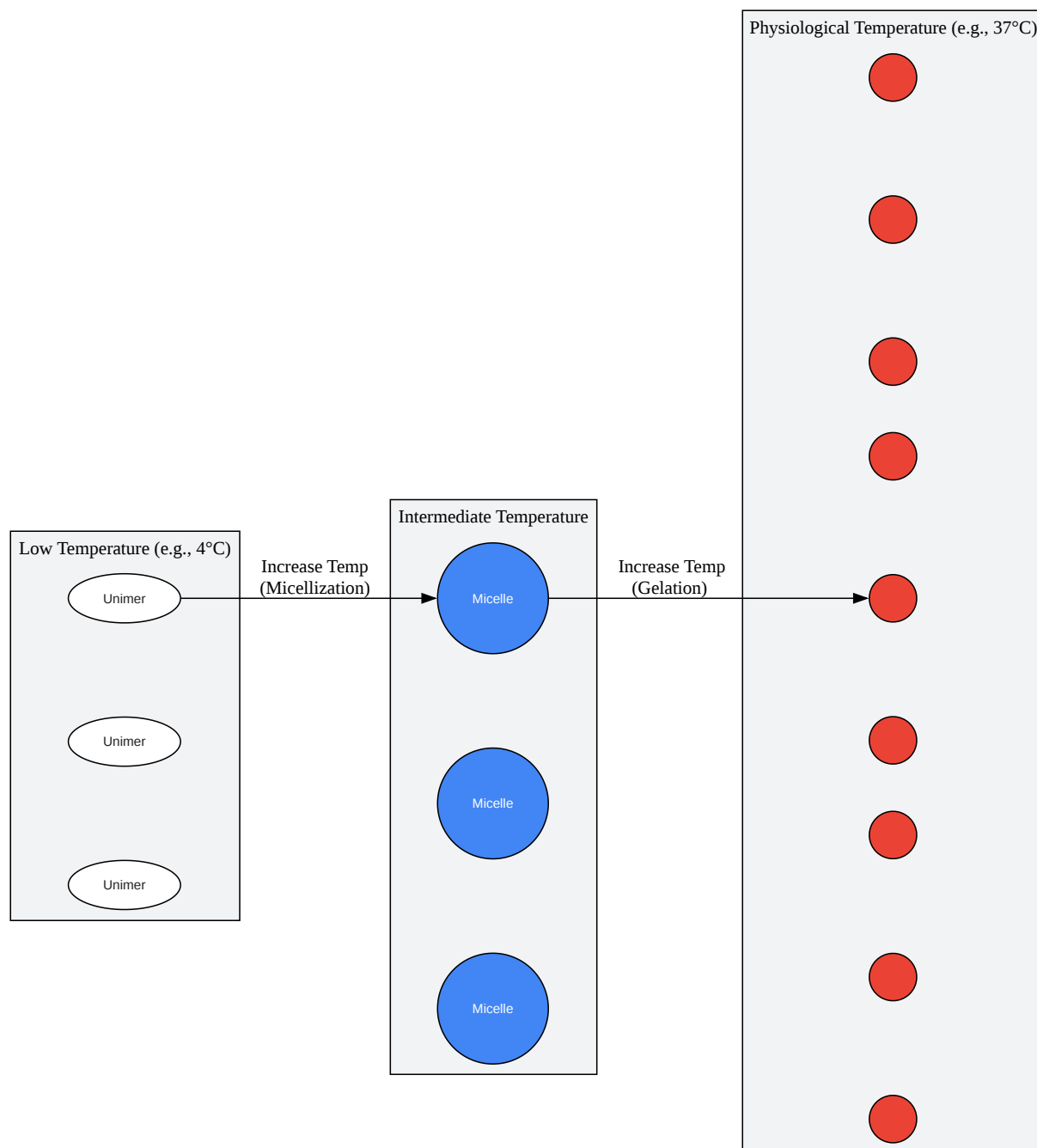
Physicochemical Properties of Poloxamer 188

Poloxamer 188 is a non-ionic surfactant approved by the FDA as an excipient in many cosmetic and pharmaceutical formulations. Its properties are summarized in the table below.

Property	Value	Reference
Synonyms	Pluronic® F-68, Kolliphor® P 188	
Structure	PEO ₈₀ -PPO ₃₀ -PEO ₈₀	
Average Molecular Weight	8400 Da	
Appearance	White, waxy, free-flowing granules or solid	
Hydrophilic-Lipophilic Balance (HLB)	29	
Biocompatibility	High, low toxicity	
FDA Status	Approved as a therapeutic agent and excipient	

Mechanism of Thermogelation

The thermosensitive behavior of poloxamer solutions is driven by temperature-dependent changes in polymer hydration and self-assembly. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer chains exist as individual units (unimers) in solution. As the temperature increases, the PPO core becomes dehydrated and hydrophobic interactions dominate, leading to the formation of spherical micelles. With a further increase in temperature, these micelles pack closely together, forming a structured network that results in the transition from a low-viscosity solution (sol) to a high-viscosity semi-solid (gel).



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Fig 1. Schematic of the temperature-dependent sol-gel transition of Poloxamer hydrogels.

Application Notes: Formulation and Drug Delivery

Poloxamer 188 is rarely used alone to form thermosensitive hydrogels at physiological temperatures because it requires very high concentrations. Instead, it is commonly blended with Poloxamer 407 (P407) to modulate the sol-gel transition temperature (Tsol-gel) and improve the mechanical properties of the resulting hydrogel. The addition of P188 to a P407 formulation increases the Tsol-gel, allowing for the creation of hydrogels that are liquid at room temperature but gel at body temperature.

Example Formulations

The following table summarizes example binary poloxamer hydrogel formulations and their reported gelation temperatures, demonstrating how the ratio of P407 to P188 affects this critical parameter.

Poloxamer 407 (% w/v)	Poloxamer 188 (% w/v)	Other Components (% w/v)	Gelation Temp. (°C)	Application Area	Reference
20	10	-	31.7	Intramuscular Delivery	
24	10	-	24.6	Intramuscular Delivery	
24	16	0.1 Carbopol 940	37.3 - 38.3	Transdermal Delivery	
23	10	-	~32-35	Ocular Delivery	
23	15	-	~32-35	Ocular Delivery	
17	0.5	0.5 ε-polylysine	~32	Nasal Delivery	
20	7.35	0.6 Polycarbophil	~30-35	Mucoadhesive Delivery	

Key Considerations:

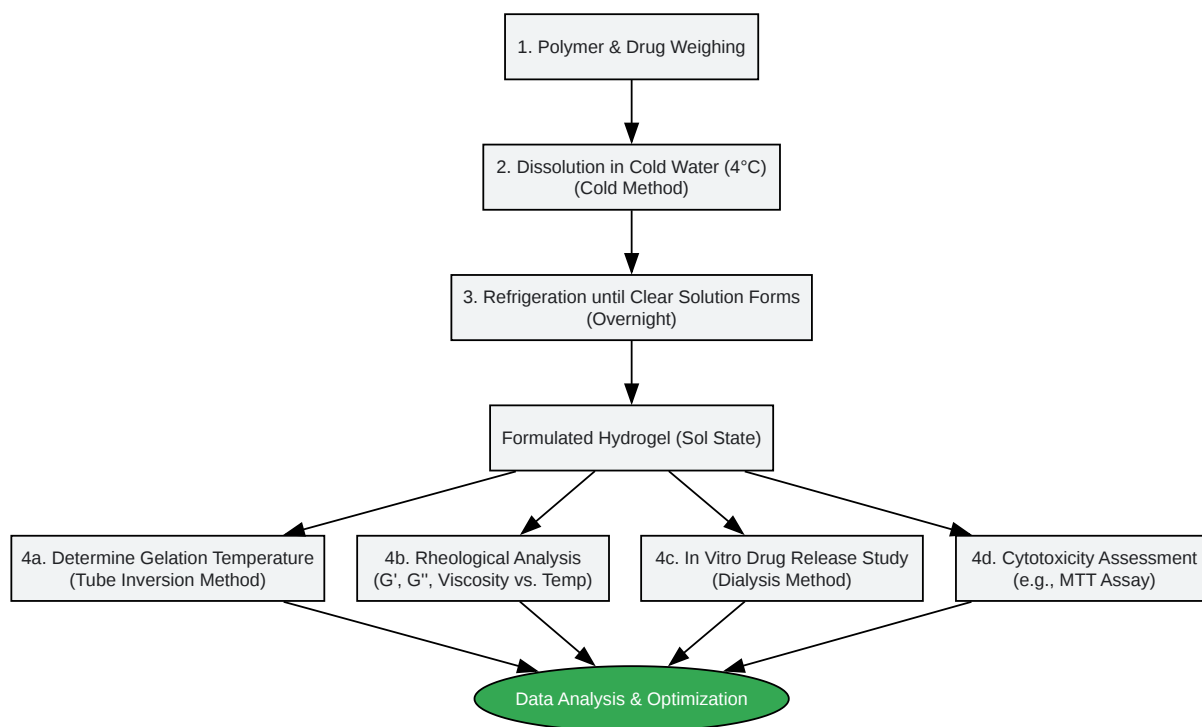
- **Drug Incorporation:** The addition of a drug can alter the Tsol-gel. Hydrophilic drugs may have a minimal effect, while hydrophobic drugs can interact with the PPO core of the micelles, potentially lowering the Tsol-gel.
- **Additives:** Other polymers, such as Carbopol or polycarbophil, can be included to enhance mucoadhesion and modify the gel strength and drug release profile.
- **Sterilization:** Formulations must be sterilized, typically by filtration through a 0.22 μm filter before the gelation process, as autoclaving can degrade poloxamers.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of **Poloxamer 188**-based thermosensitive hydrogels.

Experimental Workflow

The general workflow for developing and characterizing a poloxamer-based hydrogel involves preparation, determination of physical properties, and evaluation of its performance for drug delivery.



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